molecular formula C21H27N5O B12587070 N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea CAS No. 606105-65-1

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea

Cat. No.: B12587070
CAS No.: 606105-65-1
M. Wt: 365.5 g/mol
InChI Key: QCEXRIAKVDSQHA-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a synthetically designed quinoline derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a hybrid molecular structure combining a cyano-substituted quinoline core with a urea linkage, making it particularly useful for developing novel therapeutic agents. Researchers utilize this compound primarily in antimycobacterial and antimicrobial studies, as structural analogs have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial pathogens . The compound's mechanism of action is attributed to its ability to interact with multiple biological targets, including potential inhibition of mycobacterial enzymes and disruption of cellular processes in pathogenic microorganisms. The quinoline-urea hybrid structure enables diverse biological interactions, with the cyano group enhancing binding affinity to enzymatic targets through dipole interactions and hydrogen bonding. Specific research applications include development of antitubercular agents, investigation of structure-activity relationships in antimicrobial compounds, and exploration of novel hydrazide-hydrazone analogs for infectious disease research . The dimethylquinoline moiety provides optimal lipophilicity for cellular penetration, while the urea linkage contributes to hydrogen bonding capabilities critical for target recognition. This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate laboratory safety protocols, including personal protective equipment and proper ventilation systems.

Properties

CAS No.

606105-65-1

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

1-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]-1-cyclohexylurea

InChI

InChI=1S/C21H27N5O/c1-14-10-15(2)19-16(11-14)12-17(13-22)20(25-19)24-8-9-26(21(23)27)18-6-4-3-5-7-18/h10-12,18H,3-9H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

QCEXRIAKVDSQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)NCCN(C3CCCCC3)C(=O)N)C#N)C

Origin of Product

United States

Preparation Methods

Method A: Urea Formation via Isocyanate Reaction

  • Reagents :

    • Cyclohexylamine
    • 3-Cyano-6,8-dimethylquinoline
    • Isocyanate (e.g., phenyl isocyanate)
  • Procedure :

    • The isocyanate is reacted with cyclohexylamine to form the corresponding urea.
    • Subsequently, the quinoline derivative is introduced through a nucleophilic substitution reaction.
  • Reaction Scheme :

    $$
    \text{Cyclohexylamine} + \text{Isocyanate} \rightarrow \text{Cyclohexylurea}
    $$

    $$
    \text{Cyclohexylurea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
    $$

Method B: Direct Urea Synthesis from Amine and Carbonyl

  • Reagents :

    • Cyclohexylamine
    • 3-Cyano-6,8-dimethylquinoline
    • Urea or thiourea
  • Procedure :

    • The reaction involves the direct condensation of cyclohexylamine with urea in the presence of a catalyst (e.g., triethylamine).
    • The resulting product is then treated with 3-cyano-6,8-dimethylquinoline under reflux conditions.
  • Reaction Scheme :

    $$
    \text{Cyclohexylamine} + \text{Urea} \rightarrow N,N-\text{Cyclohexylurea}
    $$

    $$
    N,N-\text{Cyclohexylurea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow this compound
    $$

Method C: Microwave-Assisted Synthesis

  • Reagents :

    • Cyclohexylamine
    • 3-Cyano-6,8-dimethylquinoline
    • Urea
  • Procedure :

    • In this method, all reactants are mixed and subjected to microwave irradiation.
    • This technique enhances reaction rates and yields compared to traditional heating methods.
  • Reaction Scheme :

    $$
    \text{Under microwave conditions: } \text{Cyclohexylamine} + \text{Urea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow this compound
    $$

Comparative Analysis of Methods

Method Advantages Disadvantages
Method A Simple procedure; good yields Requires careful handling of isocyanates
Method B Direct synthesis; fewer steps May require longer reaction times
Method C Faster synthesis; higher efficiency Equipment cost for microwave setup

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with the CFTR protein, a chloride channel involved in the regulation of salt and water transport across cell membranes. It acts as both a corrector and potentiator, normalizing the targeting and gating of the ΔF508-CFTR mutant protein. This dual activity helps restore the function of the CFTR protein, improving chloride ion transport and alleviating symptoms of cystic fibrosis .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core motifs and substituents. Below is a comparative analysis with key compounds identified in the literature:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups Potential Targets/Activity Pharmacokinetic Notes
Target Compound Quinoline 3-Cyano, 6,8-dimethyl, ethylamino-cyclohexylurea Cyano, Urea Kinases, anticancer agents (inferred) Cyclohexyl enhances lipophilicity
TAS-103 (Indenoquinoline derivative) Indenoquinoline 6-[[2-(dimethylamino)ethyl]amino], 3-hydroxy Amine, Hydroxy Topoisomerase inhibitor Dihydrochloride salt improves solubility
H-89 (Isoquinoline sulfonamide) Isoquinoline p-Bromocinnamylaminoethyl, sulfonamide Sulfonamide Protein kinase A inhibitor Sulfonamide common in enzyme inhibitors
NAT-1 (Thiazolidinone derivative) Thiazolidinone 4-Methoxyphenyl, nicotinamide Amide, Methoxy Unknown (metabolic regulators?) Thiazolidinone may aid metabolic stability
Quinoline derivative Quinoline 7-Methoxy, 6-methyl Methoxy, Methyl Unknown Hydrochloride salt for stability

Key Findings

Core Structure Variations: The target compound and derivative share a quinoline core, but the latter lacks the cyano group and urea functionality, instead featuring methoxy and methyl groups. This difference may reduce electron-withdrawing effects and alter target selectivity .

Functional Group Impact: The target’s urea group distinguishes it from sulfonamide-based inhibitors like H-89. Urea moieties are less acidic than sulfonamides, which could influence binding kinetics and metabolic pathways . The cyano group in the target compound may enhance electrophilic interactions with target proteins, a feature absent in NAT-1 and NAT-2, which rely on thiazolidinone rings for conformational stability .

This contrasts with TAS-103’s dihydrochloride formulation, which prioritizes solubility for intravenous delivery .

Electronic and Steric Effects: Computational studies (e.g., conceptual DFT) suggest that electron-withdrawing groups like cyano can modulate frontier molecular orbitals, affecting reactivity and binding. However, direct computational data for the target compound are unavailable .

Biological Activity

N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a synthetic compound notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5OC_{21}H_{27}N_{5}O, with a molecular weight of approximately 365.47 g/mol. Its structure features a quinoline moiety with a cyano group, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H27N5O
Molecular Weight365.47 g/mol
LogP3.78428
PSA99.26 Ų

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : The quinoline derivatives are known for their potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.

The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in cancer pathways and microbial resistance mechanisms.

Interaction Studies

Initial interaction studies suggest that this compound may bind effectively to proteins associated with cancer cell signaling pathways. Further research is required to elucidate these interactions fully.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer properties of quinoline-based compounds, revealing that those with cyano substitutions demonstrated enhanced efficacy against certain cancer cell lines compared to their non-cyano counterparts. The specific compound was noted for its ability to induce apoptosis in tumor cells.
  • Microbial Resistance : Another study focused on the antimicrobial properties of quinoline derivatives, highlighting that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-MethoxyquinolineMethoxy group at position 6Anticancer activity
4-AnilinoquinolineAniline substituentAntiproliferative effects
This compoundCyano and cyclohexyl groupsAnticancer and antimicrobial properties

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